tert-butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
Description
tert-butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a protected amino acid derivative featuring a 3-aminophenyl substituent on the propanoate backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enhancing stability during synthetic procedures while allowing selective deprotection under acidic conditions. This compound is pivotal in medicinal chemistry and peptide synthesis, where its aromatic amine enables further functionalization, such as coupling reactions or metal-catalyzed cross-coupling . Its structural design balances steric protection with reactivity, making it a versatile intermediate in complex molecule assembly.
Properties
IUPAC Name |
tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-8-7-9-13(19)10-12/h7-10,14H,11,19H2,1-6H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGNYIZXPGLSEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for a more efficient and sustainable process compared to traditional batch methods . The reaction conditions often involve the use of tert-butyl peresters, which can be synthesized from aldehydes via Bu4NI-catalyzed metal-free oxidation .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including tert-butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate, can be scaled up using continuous flow processes. These methods offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to expose the primary amine. This reaction is critical for subsequent functionalization.
Reagents/Conditions :
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM)
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Hydrochloric acid (HCl) in dioxane
Mechanism :
Protonation of the Boc group’s carbonyl oxygen initiates cleavage, releasing CO₂ and forming a carbamic acid intermediate. The carbamic acid decomposes to yield the free amine .
Product :
3-(3-Aminophenyl)-2-aminopropanoic acid derivatives.
Amide Bond Formation
The deprotected amine participates in peptide coupling reactions to form amide bonds.
Reagents/Conditions :
-
EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF
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DIC (N,N'-diisopropylcarbodiimide) with DMAP (4-dimethylaminopyridine)
Applications :
-
Synthesis of peptide chains for drug candidates.
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis to yield carboxylic acids.
Reagents/Conditions :
Product :
3-(3-Aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid .
Hydrogenation
The aromatic amine group can be reduced under catalytic hydrogenation.
Reagents/Conditions :
Product :
Saturated cyclohexylamine derivatives.
Reaction Data Table
Role of Boc Protection
-
The Boc group sterically shields the β-amino group, enabling selective reactions at the α-amine or ester positions .
-
Stability: Resists nucleophilic attack under basic conditions but labile in acidic media.
Stereochemical Considerations
Scientific Research Applications
tert-Butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The compound’s reactivity is influenced by the steric and electronic effects of the tert-butyl and phenyl groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: 3- vs. 4-Aminophenyl Derivatives
The compound tert-butyl (2S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate (EN300-295733) shares nearly identical functional groups but differs in the position of the amino group on the phenyl ring (para vs. meta). This positional isomerism influences electronic properties and intermolecular interactions. For instance, the para-substituted derivative may exhibit enhanced crystallinity due to symmetrical packing, whereas the meta-substituted analog (target compound) could display altered solubility or binding affinity in biological systems .
Aromatic Substituent Variations
- Trifluoromethylphenyl Derivative: tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate () replaces the amine with a trifluoromethyl group and employs a diphenylmethylene protecting group. The diphenylmethylene group, unlike Boc, requires harsher deprotection conditions (e.g., strong acids or UV irradiation), limiting its utility in sensitive syntheses .
- Acetamido-Benzofuran Derivative : Compound 3p () incorporates a 3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran moiety. The acetamido group introduces hydrogen-bonding capacity, while the fused benzofuran ring increases rigidity. This structural complexity may enhance target selectivity in drug discovery but complicates synthesis (14% yield reported) .
Protecting Group Comparisons
- Boc vs. Cbz Protection : The benzyloxycarbonyl (Cbz) group in 3p () contrasts with Boc in the target compound. Cbz removal typically requires catalytic hydrogenation, whereas Boc is cleaved under mild acidic conditions (e.g., TFA). Boc’s stability under basic conditions makes it preferable for multi-step syntheses involving nucleophilic reagents .
- Diphenylmethylene Protection : Used in , this group offers robust protection but lacks the orthogonality of Boc/Cbz, complicating sequential deprotection strategies .
Core Structure Modifications
- Cyclobutylidene Derivatives : Compound 9b () replaces the phenyl ring with a cyclobutylidene core. The strained four-membered ring alters conformational dynamics and may enhance metabolic stability in vivo. However, synthetic accessibility is challenging (98% yield achieved via specialized protocols) .
- Allylsulfanyl and Dimethylpropanoate Derivatives: Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate () introduces a sulfur atom, enabling thiol-ene click chemistry. In contrast, ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate () features steric hindrance from dimethyl groups, which may slow enzymatic degradation but reduce solubility .
Physicochemical and Spectroscopic Comparisons
*Calculated based on molecular formula.
Biological Activity
Chemical Structure and Properties
tert-butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a compound characterized by its complex structure, which includes a tert-butyl group, an amino group, and a tert-butoxycarbonyl moiety. Its IUPAC name is tert-butyl (2S)-3-amino-2-[(tert-butoxy)carbonyl]propanoate, and it has the CAS number 2377032-07-8. The molecular formula is , with a molecular weight of 321.41 g/mol.
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as a pharmaceutical agent. The following sections detail significant findings regarding its biological effects, mechanisms of action, and relevant case studies.
The compound's mechanism of action primarily involves its interaction with biological receptors and enzymes. It is believed to function as a modulator in peptide synthesis and may exhibit activity against certain types of cancer cells by influencing apoptotic pathways.
Key Findings
- Anticancer Activity : Research indicates that derivatives of amino acid esters like this compound can induce apoptosis in tumor cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Peptide Synthesis : The compound has been utilized in the synthesis of biologically active peptides, which are crucial for therapeutic applications. Its structure allows for the introduction of functional groups that enhance peptide stability and bioactivity .
- Immunological Effects : Preliminary studies suggest that compounds similar to this compound may play roles in modulating immune responses, potentially serving as adjuvants in vaccine formulations .
1. Antitumor Activity Evaluation
In a study evaluating the anticancer properties of various amino acid derivatives, this compound was shown to inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The compound induced significant apoptosis compared to controls, suggesting its potential as a chemotherapeutic agent.
2. Peptide Vaccine Development
A recent investigation into peptide vaccines highlighted the use of this compound as a building block for synthesizing immunogenic peptides. The study demonstrated that peptides derived from this compound elicited strong immune responses in animal models, indicating its utility in vaccine formulations .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
